molecular formula C2H2ClF3O2S B167559 2,2,2-Trifluoroethanesulfonyl chloride CAS No. 1648-99-3

2,2,2-Trifluoroethanesulfonyl chloride

Cat. No. B167559
CAS RN: 1648-99-3
M. Wt: 182.55 g/mol
InChI Key: CXCHEKCRJQRVNG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethanesulfonyl chloride, also known as Tresyl chloride, is a chemical compound with the molecular formula CF3CH2SO2Cl . It has a molecular weight of 182.55 .


Synthesis Analysis

2,2,2-Trifluoroethanesulfonyl chloride is a CH acid and undergoes dehydrochlorination under base solvolysis conditions to give a hypothetical trifluoromethylsulfonene . Dehydrofluorination of 2,2,2-trifluoroethanesulfonyl fluoride gives 2,2-difluoroethylenesulfonyl fluoride .


Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoroethanesulfonyl chloride is represented by the linear formula CF3CH2SO2Cl .


Chemical Reactions Analysis

2,2,2-Trifluoroethanesulfonyl chloride is a CH acid and undergoes dehydrochlorination under base solvolysis conditions to give a hypothetical trifluoromethylsulfonene . It may react with metals to produce hydrogen, a highly flammable and explosive gas .


Physical And Chemical Properties Analysis

2,2,2-Trifluoroethanesulfonyl chloride is a clear colorless liquid . It has a boiling point of 140-141 °C (lit.) and 64-67 °C/45 mmHg (lit.) . The density of this compound is 1.651 g/mL at 25 °C (lit.) . It has a refractive index of n20/D 1.388 (lit.) .

Scientific Research Applications

Hydrolysis Mechanisms

The hydrolysis of 2,2,2-trifluoroethanesulfonyl chloride has been investigated, revealing a sulfene (CF3CHSO2) formation through both irreversible and reversible E1cB processes. This mechanism occurs over varying pH ranges and involves different carbanion-forming bases (King & Gill, 1998).

Derivatives and Chemical Reactions

2,2,2-Trifluoroethanesulfonic acid and its derivatives, including its acid chloride, have been synthesized. These compounds show CH acidity and undergo reactions like dehydrochlorination under certain conditions, leading to the formation of trifluoromethylsulfonene (Eleev, Sokol'skii & Knunyants, 1978).

Trifluoromethylation and Related Reactions

Trifluoromethanesulfonyl chloride is extensively used for trifluoromethylation, trifluoromethylsulfenylation, and trifluoromethylsulfinylation of various substrates. It also plays a role in sulfonylation and chlorination reactions (Guyon, Chachignon & Cahard, 2017).

Synthesis of β-Sultams

2,2,2-Trifluoroethanesulfonyl chloride is used in the synthesis of structurally diverse 4-trifluoromethyl β-sultams via sulfa-Staudinger cycloadditions, highlighting its utility in organic synthesis (Xu et al., 2018).

Functional Group Identification

In analytical chemistry, trifluoromethanesulfonyl chloride assists in the identification of functional groups like oxygen, nitrogen, and sulfur through fluorine-19 nuclear magnetic resonance spectrometry. It forms stable compounds with various organic structures, enhancing analytical capabilities (Shue & Yen, 1982).

Liquid Crystalline Salts

The compound plays a role in the synthesis and characterization of liquid crystalline 1-alkyl-3-methylimidazolium salts. These salts exhibit unique thermotropic phase behavior, useful in material science studies (Bradley et al., 2002).

Synthesis of Ketones

2,2,2-Trifluoroethanesulfonyl chloride is used in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons, showcasing its role in organic synthetic methods (Keumi et al., 1988).

Safety And Hazards

2,2,2-Trifluoroethanesulfonyl chloride is considered hazardous. It is combustible and causes severe skin burns and eye damage . It may emit acrid smoke and corrosive fumes when exposed to heat or flame . It is advised to handle this compound with personal protective equipment and avoid breathing its dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions of 2,2,2-Trifluoroethanesulfonyl chloride are not explicitly mentioned in the search results .

properties

IUPAC Name

2,2,2-trifluoroethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClF3O2S/c3-9(7,8)1-2(4,5)6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCHEKCRJQRVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167809
Record name 2,2,2-Trifluoroethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethanesulfonyl chloride

CAS RN

1648-99-3
Record name 2,2,2-Trifluoroethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1648-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethanesulfonyl chloride
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Record name 2,2,2-Trifluoroethanesulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2,2-trifluoroethyl)sulphonyl chloride
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
209
Citations
RK Crossland, WE Wells… - Journal of the American …, 1971 - ACS Publications
Preparations of tresyl chloride and tresylate esters have been developed. Solvolysis rates of several tresylate esters have been determined and typically appear to be about 100 times …
Number of citations: 97 pubs.acs.org
JF King, MS Gill - The Journal of Organic Chemistry, 1998 - ACS Publications
Hydrolysis of 2,2,2-trifluoroethanesulfonyl chloride (1) is shown to take place by way of the sulfene (CF 3 CH SO 2 ), formed by (a) an irreversible E1cB process over the pH range 1.8−5 …
Number of citations: 11 pubs.acs.org
YM Pustovit, AN Alekseenko, ND Volkov… - Journal of Fluorine …, 2010 - Elsevier
A simple and useful method has been proposed for preparing of 1-chloro-2,2,2-trifluoroethan sulfonylchloride. By aminolysis of 1-chloro-2,2,2-trifluoroethansulfonylchloride the chlorine …
Number of citations: 2 www.sciencedirect.com
A Demiroglou… - … Edition in English, 1994 - Wiley Online Library
In a new reaction of tresyl chloride (CF 3 CH 2 SO 2 Cl) the nucleophilic attack on the tresylate is not between the activating group and the trifluoroethanesulfonate as expected, but …
Number of citations: 14 onlinelibrary.wiley.com
T Hayakawa, M Yoshinari… - Journal of Biomedical …, 2003 - Wiley Online Library
The aim of this study was to bind fibronectin directly to a titanium surface treated with tresyl chloride (2,2,2‐trifluoroethanesulfonyl chloride) for the development of a strong connection of …
Number of citations: 65 onlinelibrary.wiley.com
K Nilsson, K Mosbach - Biochemical and biophysical research …, 1981 - Elsevier
A facile method for the activation of hydroxyl group carrying supports such as agarose, cellulose, diol-silica, glycophase-glass or hydroxyethyl methacrylate gels with 2,2,2-…
Number of citations: 272 www.sciencedirect.com
T Hayakawa, M Yoshinari… - Journal of Biomedical …, 2005 - Wiley Online Library
The immobilization of cell‐adhesive proteins onto titanium implants improves biological response at the implant–tissue interface. Previous studies demonstrated the easy and direct …
Number of citations: 36 onlinelibrary.wiley.com
M Hirota, H Shimpo, C Ohkubo, T Umegaki… - Journal of hard tissue …, 2015 - jstage.jst.go.jp
The aim of the present study was to evaluate the bone adaptation of fibronectin-immobilized titanium implants in vivo using a tresyl chloride-activated method in implantation …
Number of citations: 7 www.jstage.jst.go.jp
HP Jennissen - Journal of Molecular Recognition, 1995 - Wiley Online Library
The cyanogen bromide and tresyl chloride (2,2,2‐trifluoroethanesulfonyl chloride) methods belong to the best‐known activation procedures for solid supports in biochemistry. In both …
Number of citations: 34 onlinelibrary.wiley.com
T HAYAKAWA, M YOSHINARI - Nano Biomedicine, 2009 - jstage.jst.go.jp
Tresyl chloride activation technique was new method for immobilizing proteins onto titanium surface. In the present study, fibronecitn was immobilized onto titanium surface using tresyl …
Number of citations: 3 www.jstage.jst.go.jp

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